

Technical Guide: Benzo[d]thiazole-2,7-diamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Benzo[d]thiazole-2,7-diamine**

Cat. No.: **B564128**

[Get Quote](#)

CAS Number: 100958-73-4

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available information for **Benzo[d]thiazole-2,7-diamine**. Despite a thorough search of scientific literature and chemical databases, it is important to note that this specific isomer is not extensively documented. While a Chemical Abstracts Service (CAS) number has been assigned, detailed experimental data, in-depth biological studies, and established applications in drug development are limited in publicly accessible resources.

This document summarizes the available data and provides a general overview of the benzothiazole scaffold's relevance in medicinal chemistry.

Chemical and Physical Properties

Quantitative data for **Benzo[d]thiazole-2,7-diamine** is sparse. The following table summarizes the available information. For comparison, data for the more widely studied isomer, Benzo[d]thiazole-2,6-diamine, is included where available.

Property	Benzo[d]thiazole-2,7-diamine	Benzo[d]thiazole-2,6-diamine
CAS Number	100958-73-4 [1] [2] [3]	5407-51-2
Molecular Formula	C ₇ H ₇ N ₃ S [3]	C ₇ H ₇ N ₃ S
Molecular Weight	165.22 g/mol [3]	165.22 g/mol
Boiling Point	404.4 °C at 760 mmHg [3]	404.4 °C at 760 mmHg
Density	1.49 g/cm ³ [4]	~1.49 g/cm ³
Melting Point	Data not available	207 °C

Synthesis and Experimental Protocols

A detailed, validated experimental protocol for the synthesis of **Benzo[d]thiazole-2,7-diamine** is not readily available in the reviewed literature. However, the general synthesis of benzothiazole derivatives often follows established chemical pathways.

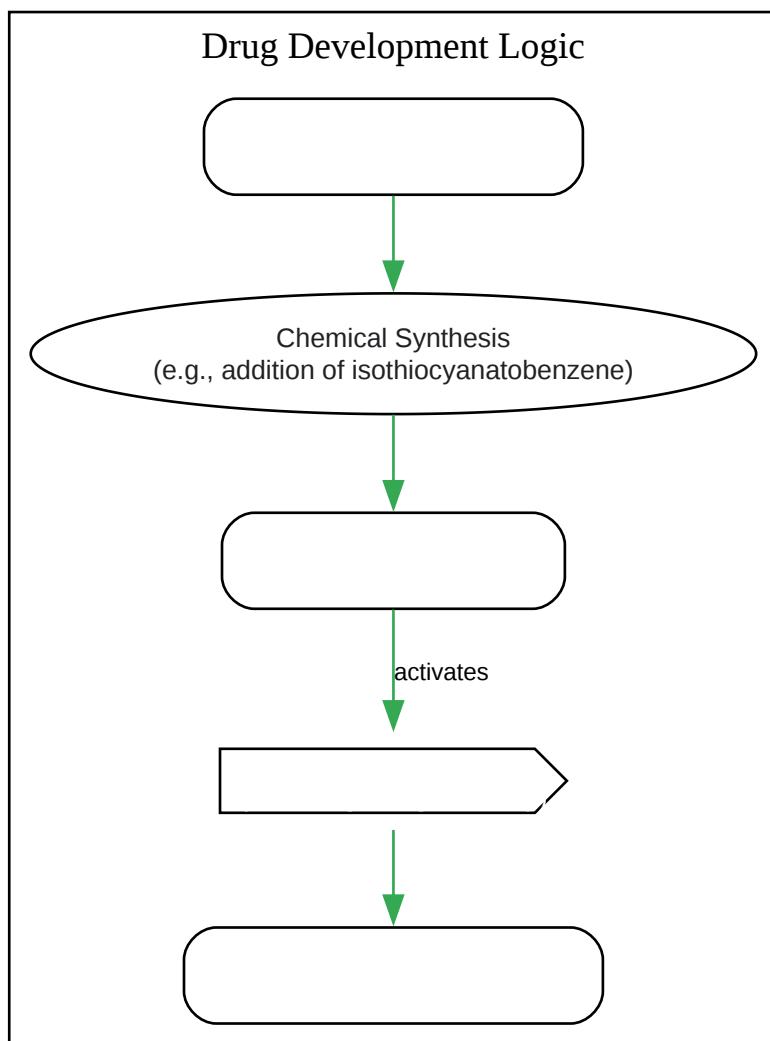
General Synthesis of 2-Aminobenzothiazoles

The most common method for synthesizing the 2-aminobenzothiazole scaffold is the reaction of an appropriately substituted aniline with a thiocyanate salt in the presence of a halogen, typically bromine, in an acidic solvent like acetic acid.

A logical, though unconfirmed, synthetic pathway for **Benzo[d]thiazole-2,7-diamine** would likely start from a 1,3-diamino-nitrobenzene derivative, followed by reduction and cyclization. The workflow for such a generalized synthesis is depicted below.

[Click to download full resolution via product page](#)

A generalized synthetic workflow for a diamino-benzothiazole.


Note: This is a hypothetical pathway. Specific reagents, reaction conditions, and purification methods for **Benzo[d]thiazole-2,7-diamine** have not been published in detail. Researchers would need to perform significant route development and optimization.

Applications in Drug Development and Biological Activity

The benzothiazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.^{[5][6][7]} Derivatives have been investigated as inhibitors of various enzymes and as ligands for different receptors.^{[8][9][10]}

However, there is a lack of specific biological data for the **Benzo[d]thiazole-2,7-diamine** isomer. A patent for activators of the retinoic acid-inducible gene I (RIG-I) pathway mentions using **Benzo[d]thiazole-2,7-diamine** as a chemical intermediate. The final products, not the diamine itself, are the activators of this innate immunity pathway. This suggests a potential utility for this compound as a building block in the synthesis of immunomodulatory agents.

The diagram below illustrates the general principle of using a chemical scaffold to develop a therapeutic agent that targets a specific biological pathway, as suggested by the patent literature.

[Click to download full resolution via product page](#)

Use of a scaffold in the synthesis of a biologically active agent.

Conclusion

Benzo[d]thiazole-2,7-diamine (CAS: 100958-73-4) is a sparsely documented chemical compound. While its existence is confirmed through its CAS number and presence in supplier databases, there is a significant lack of detailed scientific literature regarding its synthesis, properties, and biological activity. The broader family of benzothiazole derivatives is of high interest to the pharmaceutical industry, but research has largely focused on other isomers.

For professionals in drug development, **Benzo[d]thiazole-2,7-diamine** represents an under-explored area of chemical space. Its potential as a synthetic intermediate is noted, but any

therapeutic application would require foundational research to establish its biological activity profile and develop reliable manufacturing protocols.

Due to the limited data, we are unable to provide further details on experimental protocols or associated signaling pathways at this time. Researchers interested in this molecule may find more success investigating more thoroughly studied isomers such as Benzo[d]thiazole-2,6-diamine (CAS: 5407-51-2) or the parent 2-Aminobenzothiazole (CAS: 136-95-8).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzo[d]thiazole-7-carbaldehyde | CAS#:144876-37-9 | Chemsoc [chemsoc.com]
- 2. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiazole, 2,7-diamino- (6CI) - Safety Data Sheet [chemicalbook.com]
- 4. BENZO[D]THIAZOLE-2,5-DIAMINE | CAS#:50480-29-0 | Chemsoc [chemsoc.com]
- 5. pharmacyjournal.in [pharmacyjournal.in]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Novel Benzothiazole–Profen Hybrid Amides as Potential NSAID Candidates | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: Benzo[d]thiazole-2,7-diamine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b564128#cas-number-for-benzo-d-thiazole-2-7-diamine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com